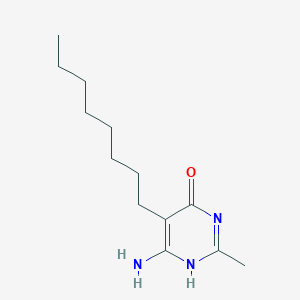
4-Pyrimidinol, 6-amino-2-methyl-5-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using specific methods to obtain its unique properties. In
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- varies depending on its application. In medicine, it has been shown to inhibit specific enzymes and pathways that are involved in the progression of diseases such as cancer and inflammation. In agriculture, it acts as a growth regulator by stimulating specific pathways that promote plant growth and yield. In material science, it acts as a building block for the synthesis of materials with unique properties such as high conductivity and mechanical strength.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- have been extensively studied in various systems. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in neurodegenerative disorders. In agriculture, it has been shown to enhance plant growth and yield by stimulating specific pathways involved in plant development. In material science, it has been shown to improve the mechanical and electrical properties of materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in lab experiments include its unique properties, high purity, and easy synthesis method. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. These include:
1. Further exploration of its potential applications in medicine, agriculture, and material science.
2. Development of novel derivatives with improved properties and lower cost.
3. Investigation of its mechanism of action in different systems.
4. Study of its toxicity and safety profile in different systems.
5. Optimization of the synthesis method to obtain higher yields and purity.
Conclusion
In conclusion, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a unique compound that has shown promising results in various scientific research fields. Its synthesis method has been optimized to obtain high yields and purity, and its potential applications in medicine, agriculture, and material science have been extensively studied. Further research is needed to explore its mechanism of action, toxicity, and safety profile, and to develop novel derivatives with improved properties.
Métodos De Síntesis
The synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- involves the reaction of 2-methyl-5-octylpyrimidine-4,6-diol with ammonia in the presence of a suitable catalyst. This reaction results in the formation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- as the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been used as a growth regulator for plants to enhance their growth and yield. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
103980-52-5 |
|---|---|
Nombre del producto |
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- |
Fórmula molecular |
C13H23N3O |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
4-amino-2-methyl-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-11-12(14)15-10(2)16-13(11)17/h3-9H2,1-2H3,(H3,14,15,16,17) |
Clave InChI |
DVYGVFXBXNKEPP-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCC1=C(NC(=NC1=O)C)N |
SMILES |
CCCCCCCCC1=C(N=C(NC1=O)C)N |
SMILES canónico |
CCCCCCCCC1=C(NC(=NC1=O)C)N |
Sinónimos |
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





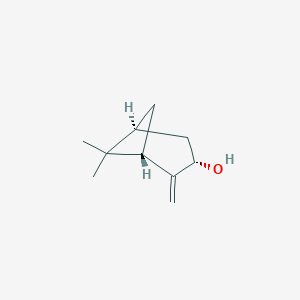
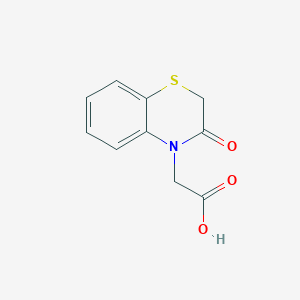
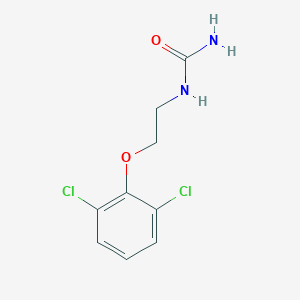
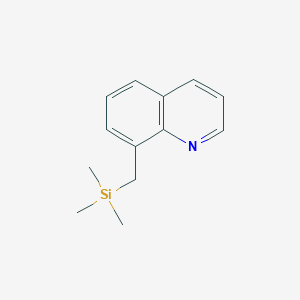
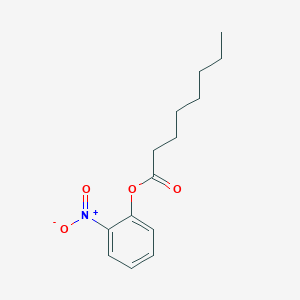

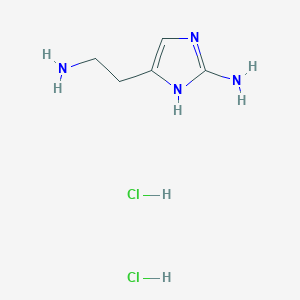
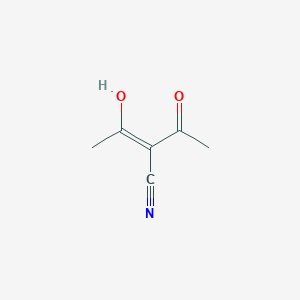


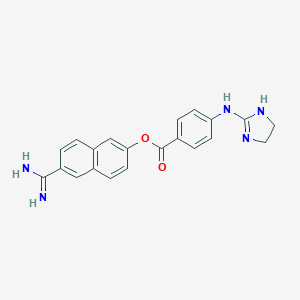
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)